8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-((3-(1H-Imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative with a structurally complex substitution pattern. The purine core is substituted at position 3 with a methyl group, at position 7 with a 2-hydroxy-3-phenoxypropyl chain, and at position 8 with a (3-(1H-imidazol-1-yl)propyl)amino moiety.
Propriétés
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O4/c1-26-18-17(19(30)25-21(26)31)28(12-15(29)13-32-16-6-3-2-4-7-16)20(24-18)23-8-5-10-27-11-9-22-14-27/h2-4,6-7,9,11,14-15,29H,5,8,10,12-13H2,1H3,(H,23,24)(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXKNLKTGNSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Physicochemical and Pharmacological Implications
- Bioactivity : Imidazole derivatives often interact with enzymes (e.g., cytochrome P450) or receptors (e.g., histamine receptors), suggesting divergent biological targets compared to benzylamine-containing analogs .
- Structural Similarity : Using Tanimoto coefficients (), the target compound and ’s analog would exhibit moderate similarity due to shared core and hydroxyl groups but differ in aromatic substituents .
Comparison with Pyrimidin-dione Derivatives ()
Compounds like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 7, ) share functional groups (e.g., hydroxyl and alkyl chains) but feature a pyrimidin-dione core instead of purine. This difference reduces structural similarity (lower Tanimoto scores) and likely alters metabolic stability and target selectivity .
Research Findings and Limitations
- Biological Data : Pharmacological profiles (e.g., IC50, binding affinity) are absent in the evidence, necessitating further experimental validation.
Q & A
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400) or nanoemulsions (liposomes) to enhance solubility. Salt formation (e.g., HCl salt of the imidazole group) increases bioavailability. Phase solubility diagrams with cyclodextrins (e.g., β-CD) optimize complexation .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
